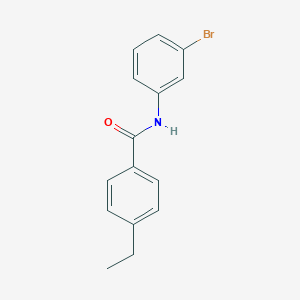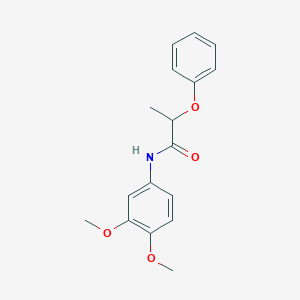
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide, also known as DOPA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. It is a white crystalline solid that belongs to the class of amides. DOPA has been found to exhibit a broad range of biological activities, making it an attractive candidate for research in several fields.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has also been found to affect the expression of several genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to exhibit antipyretic and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide in lab experiments is its broad range of biological activities. This makes it an attractive candidate for research in several fields. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide is relatively easy to synthesize, and its activity can be easily measured using various assays. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide in lab experiments is its potential toxicity. N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide. One potential area of research is the development of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide and its potential applications in the treatment of inflammatory diseases. Furthermore, the potential toxicity of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide involves the reaction of 3,4-dimethoxybenzylamine with 2-phenoxypropionyl chloride in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO4/c1-12(22-14-7-5-4-6-8-14)17(19)18-13-9-10-15(20-2)16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
Clé InChI |
KLHCFKUWMSEZBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



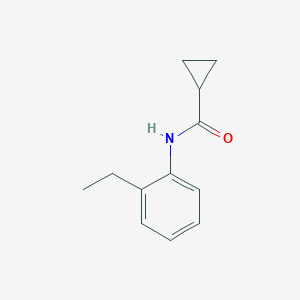
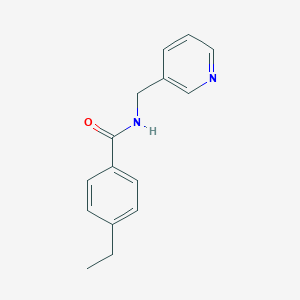
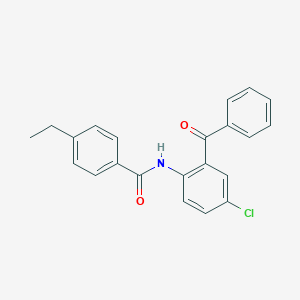

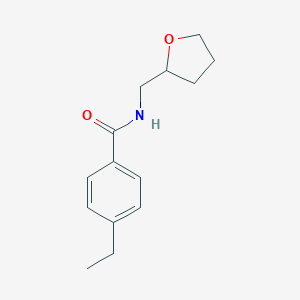

![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
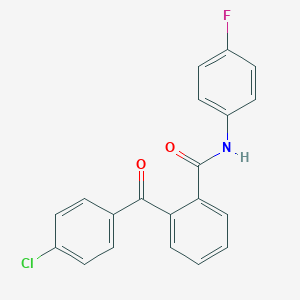

![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)
